2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N4O2/c1-14-28-30(20-19(23)11-16(12-27-20)22(24,25)26)21(31)29(14)17-7-9-18(10-8-17)32-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFUFRUDPUCRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring with several substituents that enhance its biological activity. The presence of a trifluoromethyl group and a pyridine moiety contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClF3N3O |
| Molecular Weight | 439.85 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that triazole derivatives can act as enzyme inhibitors, particularly in the context of antifungal and anticancer activities. The specific interactions may include:
- Inhibition of Enzyme Activity : Triazoles often inhibit cytochrome P450 enzymes, which are crucial in steroid biosynthesis and drug metabolism.
- Antimicrobial Activity : The compound has shown potential against various microbial strains, likely due to its ability to disrupt cellular processes.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Studies have demonstrated that similar compounds exhibit significant antifungal activity against pathogens such as Candida spp. and Aspergillus spp. The mechanism typically involves inhibition of the ergosterol biosynthesis pathway.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest.
- Apoptosis Induction : Triggering intrinsic apoptotic pathways.
A comparative study on structurally related compounds indicated that those with similar substituents exhibited enhanced cytotoxicity against cancer cell lines.
Case Studies
-
Anticancer Screening
A study involving a series of triazole derivatives demonstrated that compounds with a similar structure to this compound showed promising results in inhibiting the proliferation of various cancer cell lines (IC50 values ranging from 10 µM to 30 µM) . -
Antifungal Efficacy
In vitro tests revealed that the compound exhibited antifungal activity comparable to established antifungal agents like fluconazole against Candida albicans, with an MIC (Minimum Inhibitory Concentration) value of approximately 8 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
